N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is a part of many important drugs and molecules, including vitamin B1 (thiamine) and certain synthetic drugs .
Molecular Structure Analysis
The molecule contains a thiazole ring, which is a heterocyclic compound that includes sulfur and nitrogen in the ring. This structure is often found in biologically active compounds .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions and additions. The reactivity of the thiazole ring can be influenced by the substituents attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For thiazoles, these can include basicity, boiling point, and solubility .Scientific Research Applications
Development of Synthesis Methods
One study highlights the development of a new variant of the Migita reaction for carbon−sulfur bond formation, which was applied to the synthesis of a key intermediate structurally related to the compound of interest. This method provided a significant yield advantage and detailed the ligand effect in the modified Migita reaction, emphasizing its potential for large-scale synthesis of complex molecules (T. Norris & K. Leeman, 2008).
Antimicrobial Activity
Research on pyrazole-sulfonamide derivatives, including structures related to the compound , demonstrated promising broad-spectrum antitumor and antibacterial activities. These studies contribute to the understanding of the potential biological applications of such compounds (Samet Mert et al., 2014).
Structural Characterization and Potential Applications
The synthesis and characterization of fluorophenyl pyrazole derivatives, which share core structural features with the compound of interest, have been investigated for their potential antimicrobial and anticancer activities. These studies provide insights into the structural basis of biological activity and the potential for developing novel therapeutic agents (N. Desai et al., 2012).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to be biologically active and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to show a wide range of biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biological pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties and their impact on bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives could influence their action in different environments .
Future Directions
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2S/c22-17-7-3-1-5-15(17)21-24-19(13-27-21)16-6-2-4-8-18(16)23-20(25)14-9-11-26-12-10-14/h1-8,13-14H,9-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJIWVCVOIAZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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